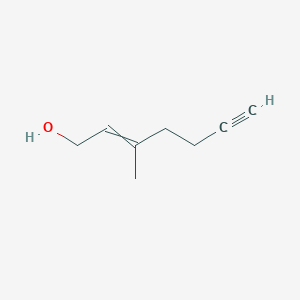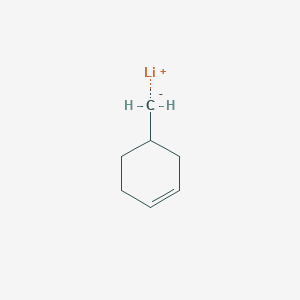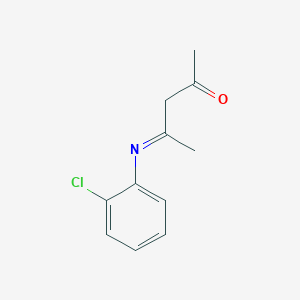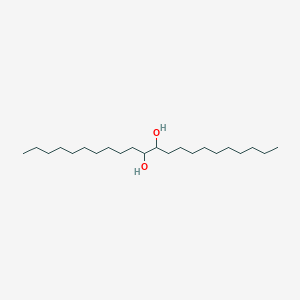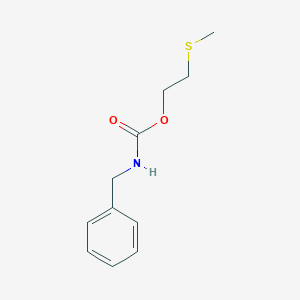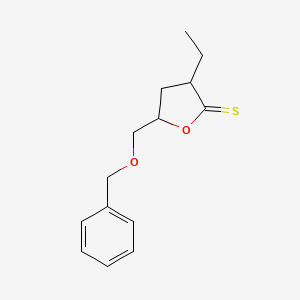
4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one is an organophosphorus compound with a unique structure that includes a phospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an alkene in the presence of a catalyst to form the phospholane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes.
Applications De Recherche Scientifique
4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in signaling pathways by interacting with specific receptors.
Comparaison Avec Des Composés Similaires
Phospholane: A similar compound with a phospholane ring but without the methyl group.
Phosphine Oxides: Compounds with similar oxidation states but different structures.
Uniqueness: 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern and the presence of the phospholane ring, which imparts distinct chemical and physical properties compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
106145-20-4 |
|---|---|
Formule moléculaire |
C5H9OP |
Poids moléculaire |
116.10 g/mol |
InChI |
InChI=1S/C5H9OP/c1-5-2-3-7(6)4-5/h4-5H,2-3H2,1H3 |
Clé InChI |
CKYZEOPDJVLBTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCP(=C1)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
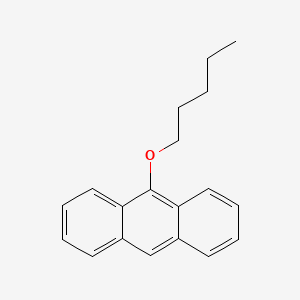

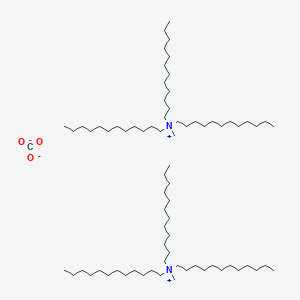
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
